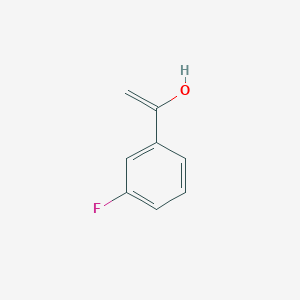

1-(3-Fluorophenyl)ethen-1-ol

Description

Significance of Fluorine Substitution in Contemporary Organic Chemistry

The introduction of fluorine into organic molecules is a major trend in contemporary organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. tcichemicals.comacs.org Fluorine is the most electronegative element, and its substitution for hydrogen can dramatically alter a molecule's physical, chemical, and biological properties. tcichemicals.comrsc.org The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often imparts increased thermal and metabolic stability to the molecule. nih.govlew.ro

Key properties that fluorine substitution confers include:

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can prolong the active life of a drug molecule in the body. dur.ac.uk

Increased Lipophilicity: In many cases, fluorine can increase a molecule's ability to pass through cell membranes, which can improve its bioavailability.

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, affecting how a molecule interacts with biological targets.

Conformational Control: Fluorine's unique steric and electronic properties can influence the preferred shape of a molecule, which is critical for binding to enzymes and receptors. rsc.org

These beneficial effects have led to a surge in the number of fluorinated compounds in various applications, from life-saving drugs to high-performance polymers. acs.orglew.ro

Fundamental Principles and Research Landscape of Enol Chemistry

Enols are a class of organic compounds characterized by a hydroxyl (-OH) group attached to a carbon-carbon double bond (a vinyl alcohol). They exist in equilibrium with their carbonyl counterparts (ketones or aldehydes), a phenomenon known as keto-enol tautomerism. chemistrysteps.com

Figure 1: General equilibrium between a keto form and its enol tautomer.

Figure 1: General equilibrium between a keto form and its enol tautomer.In most simple cases, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. However, the enol form, or its deprotonated anion (the enolate), is a critical nucleophilic intermediate in many important organic reactions. masterorganicchemistry.comlibretexts.org The formation of enols and enolates can be catalyzed by either acids or bases. chemistrysteps.com

Current research in enol chemistry focuses on several key areas:

Controlling Tautomeric Equilibrium: Understanding how factors like substitution, solvent, and temperature can shift the keto-enol equilibrium. acs.orgacs.org

Stereoselective Reactions: Developing methods to control the stereochemistry of reactions involving enolate intermediates.

Mechanism of Enolization: Studying the kinetics and mechanisms of enol and enolate formation to better control reaction outcomes. rsc.org

Fluorinated Enols: Investigating how fluorine substituents affect the stability and reactivity of enols and enolates. rsc.org

The study of enolization is fundamental to understanding the reactivity of a vast range of carbonyl compounds. acs.org

Historical Development and Evolution of Fluorinated Enol Research

The field of organofluorine chemistry began in the 19th century, but its application to complex molecules and reaction mechanisms is a more recent development. nih.gov The study of fluorinated enols, specifically, has evolved alongside the development of new fluorinating agents. beilstein-journals.org

Initially, the high reactivity of elemental fluorine made its use in selective synthesis challenging. lew.ro A significant breakthrough was the development of electrophilic N-F fluorinating agents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI). dur.ac.ukbeilstein-journals.org These reagents are bench-stable solids that are much easier and safer to handle, allowing for the controlled fluorination of a wide variety of organic molecules, including enols, silyl (B83357) enol ethers, and enol esters. researchgate.netresearchgate.net

The historical progression can be summarized in key stages:

Early Fluorination: Use of harsh and non-selective reagents like elemental fluorine. nih.gov

Development of N-F Reagents: The synthesis of compounds like N-fluoro-2-pyridone and later, more stable and effective reagents like NFSI in the 1990s, opened the door for more precise fluorinations. beilstein-journals.orgbeilstein-journals.org

Mechanistic Studies: Research focused on understanding how these electrophilic fluorination reactions occur. Studies have investigated whether the mechanisms involve a polar two-electron process or a single-electron transfer (SET). researchgate.netcore.ac.uk For the reaction of enol esters with Selectfluor, evidence points towards a polar, two-electron mechanism involving a carbenium ion intermediate. core.ac.uk

Asymmetric Fluorination: The creation of chiral N-F reagents to achieve enantioselective fluorination, a critical goal for pharmaceutical synthesis. beilstein-journals.org

This evolution has transformed the synthesis of fluorinated molecules from a niche specialty into a cornerstone of modern synthetic chemistry. nih.gov

Academic Rationale and Research Objectives for 1-(3-Fluorophenyl)ethen-1-ol Studies

While extensive research on this compound as an isolated compound is not widely published, its role as a model system is of significant academic interest. The rationale for studying this specific enol is rooted in understanding the fundamental electronic effects of a meta-positioned fluorine atom on the stability and reactivity of an aromatic enol system.

The primary research objectives for investigating a compound like this compound would include:

Tautomeric Equilibrium Studies: Quantifying the keto-enol equilibrium constant between 3'-fluoroacetophenone (B146931) and this compound. This data helps to understand how the electronegative fluorine atom, acting through an inductive effect from the meta position, influences the relative stability of the keto and enol forms.

Kinetic Analysis: Measuring the rates of acid- and base-catalyzed enolization. This provides insight into the transition state of the reaction and the electronic influence of the substituent on the acidity of the alpha-protons of the parent ketone.

Reactivity Profiling: Using the enol (or its corresponding enolate or enol ether) in reactions with various electrophiles. This helps to map its nucleophilicity compared to the non-fluorinated parent compound, vinylbenzene, or isomers with ortho- or para-fluorine substitution.

Computational Modeling: Employing quantum mechanical calculations to model the geometric and electronic structure of the enol, the transition states for its formation, and its reaction pathways. acs.org These theoretical studies complement experimental findings.

By studying this relatively simple molecule, researchers can isolate and understand the specific electronic contributions of the 3-fluoro substituent, providing valuable data for predicting the behavior of more complex fluorinated pharmaceutical and material compounds.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

This table provides data for the ketone precursor to this compound and a closely related alcohol. Data for the enol itself is not available due to its transient nature.

| Property | 1-(3-Fluorophenyl)ethanol | 3'-Fluoroacetophenone |

| IUPAC Name | 1-(3-fluorophenyl)ethanol | 1-(3-fluorophenyl)ethan-1-one |

| CAS Number | 402-63-1 nih.gov | 455-36-7 chemsrc.com |

| Molecular Formula | C₈H₉FO nih.gov | C₈H₇FO |

| Molecular Weight | 140.15 g/mol nih.gov | 138.14 g/mol |

| Boiling Point | 121°C at 45 mmHg chemsrc.com | 194-196°C at 760 mmHg |

| Density | 1.21 g/cm³ chemsrc.com | 1.14 g/cm³ |

Note: The data in this table is compiled from various chemical suppliers and databases and should be used as a reference.

Structure

2D Structure

3D Structure

Properties

CAS No. |

371157-33-4 |

|---|---|

Molecular Formula |

C8H7FO |

Molecular Weight |

138.14 g/mol |

IUPAC Name |

1-(3-fluorophenyl)ethenol |

InChI |

InChI=1S/C8H7FO/c1-6(10)7-3-2-4-8(9)5-7/h2-5,10H,1H2 |

InChI Key |

FKBDUWWKSGCVOI-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC(=CC=C1)F)O |

Origin of Product |

United States |

Mechanistic Investigations of Enol Keto Tautomerism in Fluorinated Systems

Fundamental Principles Governing Keto-Enol Equilibrium in Organic Molecules

The interconversion between the keto and enol tautomers is typically slow in neutral conditions but can be significantly accelerated by the presence of acid or base catalysts. This catalysis involves proton transfer steps that facilitate the rearrangement of bonds.

Under acidic conditions, the tautomerization of a ketone to its enol form is initiated by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens. A weak base, such as water or the conjugate base of the acid catalyst, can then deprotonate the α-carbon, leading to the formation of the enol.

The reverse process, the conversion of the enol back to the keto form, begins with the protonation of the enol double bond at the α-carbon. This step generates a resonance-stabilized carbocation, which is then deprotonated at the oxygen atom to yield the ketone and regenerate the acid catalyst. The rate-determining step in acid-catalyzed enolization is typically the deprotonation of the protonated ketone.

In the presence of a base, the tautomerization process begins with the deprotonation of the α-carbon of the keto form to generate an enolate ion. This enolate is a resonance-stabilized intermediate where the negative charge is delocalized between the α-carbon and the oxygen atom. Subsequent protonation of the enolate oxygen by a proton source, such as water or the conjugate acid of the base, yields the enol.

The conversion from the enol to the keto form under basic conditions involves the deprotonation of the hydroxyl group of the enol to form the enolate ion, followed by protonation at the α-carbon to give the ketone.

Solvent molecules, particularly protic solvents like water, can play a crucial role in facilitating proton transfer during tautomerization. Water molecules can act as a proton shuttle, simultaneously donating and accepting protons in a concerted mechanism. This solvent-assisted pathway can lower the activation energy for the tautomerization process compared to the uncatalyzed reaction. The ability of the solvent to form hydrogen bonds with both the keto and enol forms can also influence the position of the equilibrium.

Influence of Fluorine Substitution on Tautomeric Preferences and Stability

The introduction of a fluorine atom onto the phenyl ring of a phenylethenol system, as in 1-(3-Fluorophenyl)ethen-1-ol, can exert significant electronic and hyperconjugative effects that modulate the stability of the enol tautomer.

The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). When positioned on the aromatic ring, this effect can influence the electron density of the entire molecule. In the case of a meta-substitution, the inductive effect is the primary electronic influence on the vinyl group. This electron withdrawal can impact the acidity of the α-protons in the corresponding keto form, 3-fluoroacetophenone, and the stability of the enolate intermediate in base-catalyzed enolization.

Table 1: General Trends of Substituent Effects on Acidity of Acetophenones

| Substituent Position | Electronic Effect | Influence on α-Proton Acidity |

| Electron-withdrawing | Inductive withdrawal | Increases acidity |

| Electron-donating | Inductive/Resonance donation | Decreases acidity |

Note: This table represents general trends and the precise effect can vary depending on the specific substituent and its position.

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In fluorinated organic compounds, a specific type of hyperconjugation, known as π → σ*CF interaction, can play a significant role in molecular stability.

For this compound, the possibility of hyperconjugative interactions exists between the π-system of the enol (the C=C double bond and the aromatic ring) and the anti-bonding orbital of the C-F bond (σCF). This interaction involves the donation of electron density from the π-orbitals into the low-lying σCF orbital. Such an interaction can lead to the stabilization of the enol tautomer. Computational studies on other fluorinated systems have shown that these π → σ*CF hyperconjugative interactions can be a significant factor in favoring the enol form. The extent of this stabilization would depend on the specific geometry and orbital overlap in this compound.

Table 2: Key Hyperconjugative Interactions in Fluorinated Enols

| Interacting Orbitals | Type of Interaction | Effect on Enol Stability |

| π(C=C) → σ(C-F) | Hyperconjugation | Stabilization |

| π(aryl) → σ(C-F) | Hyperconjugation | Stabilization |

Note: The strength of these interactions is dependent on the molecular conformation and the relative orientation of the orbitals.

Intramolecular Hydrogen Bonding in Stabilizing the Enol Form

Intramolecular hydrogen bonding is a critical factor that can stabilize the enol form, shifting the keto-enol equilibrium. masterorganicchemistry.com In enol systems derived from 1,3-dicarbonyl compounds, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring. libretexts.orgyoutube.com This interaction significantly favors the enol form. libretexts.org

For simple enols like this compound, which lack a second carbonyl group, the potential for intramolecular hydrogen bonding is less obvious but still influential. The presence of a fluorine atom on the phenyl ring introduces the possibility of an O-H···F-C intramolecular hydrogen bond. While weaker than conventional hydrogen bonds to oxygen or nitrogen, the existence of O-H···F interactions has been demonstrated in flexible fluorohydrins and other organofluorine compounds. nih.govnih.gov The formation of such a bond depends heavily on the molecule's conformational profile, which must allow the hydroxyl proton and the fluorine atom to come into close proximity. nih.govescholarship.org

Conjugation and Aromaticity Effects on Enol-Keto Equilibrium

The stability of the enol form of an aryl ketone is significantly influenced by the interplay between conjugation and aromaticity. masterorganicchemistry.comyoutube.com In this compound, the C=C double bond of the enol is conjugated with the π-system of the 3-fluorophenyl ring. This extension of the conjugated system provides resonance stabilization that is not present in the keto tautomer, 3'-fluoroacetophenone (B146931). libretexts.org

However, the formation of the enol tautomer occurs at the cost of disrupting the cross-conjugation present in the keto form, where the carbonyl group is conjugated with the aromatic ring. The keto-enol equilibrium represents a balance between these different conjugation patterns. comporgchem.com Generally, the high stability of the aromatic ring means that the keto form, which preserves full aromaticity within the phenyl ring, is heavily favored. youtube.comcomporgchem.com

In some molecular systems, the formation of an enol can lead to the creation of a new aromatic system, dramatically shifting the equilibrium. A classic example is the tautomerization of 2,4-cyclohexadienone, which enolizes to form phenol, gaining significant aromatic stabilization in the process. libretexts.orgyoutube.comyoutube.com For this compound, the phenyl ring remains aromatic in both the keto and enol forms. Therefore, the equilibrium is dictated by a more subtle balance: the stabilization gained from the extended conjugation of the enol's C=C bond with the ring versus the typically greater stability of the C=O double bond in the keto form. libretexts.orgcomporgchem.com The electron-withdrawing nature of the fluorine substituent can further influence this balance by modifying the electron density of the aromatic ring and its interaction with the vinyl group.

Kinetic and Thermodynamic Aspects of Tautomerization in Fluorinated Enols

The interconversion between keto and enol tautomers is a dynamic equilibrium characterized by specific rates and thermodynamic parameters. The study of these aspects for fluorinated enols like this compound provides quantitative insight into the influence of fluorine substitution on reaction barriers and isomer stability.

Determination of Enolization and Ketonization Rates

The rates of enolization (keto to enol) and ketonization (enol to keto) are key parameters that define the kinetics of the tautomerism. These rates can be determined through various methods, including kinetic studies of halogenation at low halogen concentrations or through flash photolysis experiments where the enol is generated as a transient species. stackexchange.comresearchgate.net The rate-determining step for enolization, whether under acidic or basic conditions, is typically the abstraction of an α-proton. masterorganicchemistry.com Conversely, the rate-limiting step for acid-catalyzed ketonization is often the protonation of the β-carbon of the enol's double bond. masterorganicchemistry.com

| Compound | Enolization Rate Constant (kenol, s-1) | Ketonization Rate Constant (kketo, s-1) |

|---|---|---|

| Acetophenone (B1666503) | 2.6 x 10-6 | 1.1 x 102 |

| 4-Methoxyacetophenone | 4.0 x 10-7 | 1.9 x 102 |

| 4-Nitroacetophenone | 1.5 x 10-4 | 3.1 x 101 |

This table presents generalized data for analogous compounds to illustrate the impact of substituents on tautomerization rates. The data is compiled from foundational studies on keto-enol kinetics. masterorganicchemistry.comstackexchange.com

Quantitative Analysis of Keto-Enol Equilibrium Constants (KEnol)

The position of the keto-enol equilibrium is quantitatively described by the equilibrium constant, KEnol, defined as the ratio of the enol concentration to the keto concentration ([Enol]/[Keto]). oregonstate.edu Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining KEnol, as the tautomerization is often slow on the NMR timescale, allowing for the distinct observation and integration of signals corresponding to both the keto and enol forms. oregonstate.eduthermofisher.comasu.edu

The value of KEnol is highly sensitive to the solvent and the electronic nature of substituents on the aryl ring. researchgate.net Electron-withdrawing groups, like the fluorine in this compound, can impact the equilibrium. The polarity of the solvent also plays a crucial role; polar solvents can form hydrogen bonds with the keto form, potentially stabilizing it and shifting the equilibrium away from the enol. masterorganicchemistry.com

| Compound | Solvent | KEnol | % Enol |

|---|---|---|---|

| Acetylacetone | Gas Phase | 11.7 | 92% |

| Acetylacetone | Cyclohexane | 42 | 98% |

| Acetylacetone | DMSO | 2.0 | 67% |

| Acetylacetone | Water | 0.23 | 19% |

| Trifluoroacetylacetone | Cyclohexane | - | ~99% |

This table illustrates the profound effect of solvent and fluorine substitution on the KEnol for related dicarbonyl systems, providing a framework for understanding the behavior of simpler fluorinated enols. Data is generalized from various studies on tautomeric equilibria. researchgate.netresearchgate.net

Activation Energy Barriers for Proton Transfer Processes

The interconversion between the keto and enol forms involves the transfer of a proton and requires surmounting an activation energy barrier (ΔG‡). This barrier determines the rate of the tautomerization process. The magnitude of this barrier can be influenced by several factors, including whether the proton transfer is direct or solvent-mediated, and the inherent stability of the transition state.

For many tautomerizations, the process is facilitated by acid or base catalysts, which provide lower energy pathways for proton transfer. youtube.com The activation energy for these processes can be determined experimentally by studying the reaction rates at different temperatures and applying the Arrhenius equation. asu.edu Computational methods, such as DFT, are also invaluable for calculating the energy of the transition state and mapping the potential energy surface for the proton transfer, providing theoretical estimates of the activation barrier. sci-hub.st While specific experimental values for this compound are not documented, studies on similar systems show that these barriers are critical in defining the kinetic stability of each tautomer. masterorganicchemistry.comyoutube.com

Reactivity Profiles and Transformative Chemistry of 1 3 Fluorophenyl Ethen 1 Ol

Electrophilic Reactions of the Enol Functional Group

The defining characteristic of an enol is its carbon-carbon double bond (C=C), which is electron-rich due to the lone pairs on the adjacent oxygen atom. This increased electron density makes the α-carbon (the carbon adjacent to the hydroxyl-bearing carbon) nucleophilic and susceptible to attack by electrophiles.

One of the most fundamental electrophilic reactions is acid-catalyzed tautomerization back to the more stable keto form. In this process, the α-carbon is protonated by an acid, followed by deprotonation of the hydroxyl group to yield the ketone. This process can lead to racemization if the α-carbon is a stereocenter.

Enols readily react with various electrophiles in α-substitution reactions. The general mechanism involves the attack of the nucleophilic α-carbon on the electrophile, followed by the loss of the hydroxyl proton to regenerate the carbonyl group in the product.

Key Electrophilic Reactions of Enols:

| Reaction Type | Electrophile (E+) | Product Type |

| Halogenation | Cl₂, Br₂, I₂ | α-Haloketone |

| Alkylation | Alkyl Halides (R-X) | α-Alkylketone |

| Condensation | Aldehydes, Ketones | β-Hydroxyketone (Aldol Product) |

The reactivity of the enol is significantly higher than that of a typical alkene due to the oxygen's ability to donate electron density. Resonance structures show that there is a partial negative charge on the α-carbon, highlighting its nucleophilic character.

Nucleophilic Reactions at the Carbon-Carbon Double Bond and Aryl Moiety

While the primary reactivity of the enol double bond is nucleophilic, the aryl moiety introduces possibilities for other reaction types, specifically nucleophilic aromatic substitution (SNAr).

The C=C double bond of an enol is not typically susceptible to nucleophilic attack. This type of reaction, known as a Michael addition, is characteristic of α,β-unsaturated carbonyl systems where the double bond is conjugated with a carbonyl group, rendering the β-carbon electrophilic. Simple enols lack this activation.

However, the 3-fluorophenyl group can potentially undergo nucleophilic aromatic substitution. In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For this to occur, two main conditions must be met:

The aromatic ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.

There must be a good leaving group on the ring.

In 1-(3-fluorophenyl)ethen-1-ol, the fluorine atom can act as a leaving group. Fluorine is a particularly effective leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. However, the enol group itself is not a strong electron-withdrawing group. Therefore, SNAr reactions on this substrate would likely require the presence of additional, powerful EWGs on the ring (such as a nitro group) and strong nucleophiles under forcing conditions.

Utilization as a Building Block in Organic Synthesis

Enols, and more commonly their deprotonated form, enolates, are fundamental building blocks in organic synthesis, particularly for the formation of new carbon-carbon bonds and for undergoing various functional group interconversions.

Enolates, which are readily generated from enols or their corresponding ketones by treatment with a base, are potent carbon nucleophiles. They react with a wide array of electrophiles to form new C-C bonds. The 3-fluorophenyl group can influence the regioselectivity and reactivity of the enolate through its electronic effects.

Common C-C Bond Forming Reactions Involving Enolates:

| Reaction Name | Electrophile | Description |

| Aldol Addition | Aldehydes/Ketones | The enolate adds to a carbonyl compound to form a β-hydroxy carbonyl compound. |

| Claisen Condensation | Esters | The enolate adds to an ester, leading to the formation of a β-keto ester. |

| α-Alkylation | Alkyl Halides | A new alkyl group is introduced at the α-carbon via an SN2 reaction. |

| Michael Addition | α,β-Unsaturated Carbonyls | The enolate adds to the β-carbon of a conjugated system in a 1,4-addition. |

| α-Arylation | Aryl Halides | A palladium-catalyzed cross-coupling reaction to form an α-aryl ketone. |

The α-arylation of ketone enolates using aryl halides is a powerful modern method for C-C bond formation, providing direct access to α-aryl ketones.

Functional group interconversion (FGI) is the process of converting one functional group into another. The enol functional group in this compound can be transformed or derivatized in several ways. The hydroxyl group of the enol behaves similarly to a standard alcohol and can be converted into a better leaving group or a protecting group.

Derivatization of the Enol Hydroxyl Group:

| Reagent(s) | Product | Purpose |

| R₃SiCl, Base | Silyl (B83357) Enol Ether | A stable, isolable enol equivalent; a versatile nucleophile. |

| Acyl Chloride, Base | Enol Ester | Protects the enol; can be used in various transformations. |

| R'SO₂Cl, Base | Enol Sulfonate (e.g., Tosylate, Mesylate) | Converts the hydroxyl into an excellent leaving group for substitution or elimination reactions. |

| SOCl₂, PBr₃ | Enol Halide | Converts the hydroxyl into a halide. |

These derivatizations are crucial in multi-step syntheses, allowing for controlled and selective reactions at different parts of a molecule. For example, converting the hydroxyl group to a sulfonate ester makes it a good leaving group, facilitating substitution reactions.

Photochemical Reactivity and Isomerization Pathways

The photochemistry of aryl-substituted enols and related systems can be complex, involving various potential pathways such as isomerization, cyclization, and rearrangement. The presence of the aromatic ring and the carbon-carbon double bond creates a chromophore that can absorb UV light, leading to electronically excited states with distinct reactivity.

For aryl-substituted alkenes (styrenes), photochemical reactions often include:

E/Z Isomerization: If the double bond is appropriately substituted, absorption of light can lead to rotation around the C=C bond, resulting in isomerization between geometric isomers.

Electrocyclization: In some substituted systems, photochemical activation can induce intramolecular cyclization reactions.

Photo-tautomerization: Irradiation can promote the isomerization between the keto and enol forms.

The specific photochemical behavior of this compound would depend on the excitation wavelength and reaction conditions. Photolysis of related aryl-substituted compounds has been shown to produce reactive intermediates that can undergo subsequent reactions, such as insertion into C-H bonds of the solvent. The study of enone photochemistry also reveals pathways like rearrangements and cycloadditions, which could be analogous to the potential reactivity of an excited-state enol.

Advanced Spectroscopic Characterization Techniques for Fluorinated Ethenols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 1-(3-Fluorophenyl)ethen-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of its atomic connectivity and the subtle electronic effects imparted by the fluorine substituent. Furthermore, NMR is particularly well-suited for studying the keto-enol tautomerism, a dynamic equilibrium between the enol form (this compound) and its corresponding keto form (3'-fluoroacetophenone).

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the vinyl, hydroxyl, and aromatic protons. The chemical shifts of the vinyl protons are particularly diagnostic for the enol structure. Due to the influence of the hydroxyl and the fluorophenyl groups, these protons would appear in a specific region of the spectrum, typically deshielded compared to simple alkenes.

The hydroxyl proton signal is often broad and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The protons of the 3-fluorophenyl group will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Vinyl H (geminal to OH) | 4.5 - 5.5 | Doublet | JH-H ≈ 1-3 Hz |

| Vinyl H (cis to Phenyl) | 5.0 - 6.0 | Doublet | JH-H ≈ 1-3 Hz |

| Aromatic H | 6.8 - 7.5 | Multiplet | - |

| Hydroxyl OH | Variable (2.0 - 6.0) | Broad Singlet | - |

Note: The predicted values are based on typical ranges for similar vinyl alcohol and fluorinated aromatic compounds.

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The carbons of the vinyl group, C1 and C2, are expected to resonate at distinct chemical shifts that are characteristic of sp²-hybridized carbons in an enol. The carbon atom bonded to the hydroxyl group (C1) would be significantly deshielded. The carbons of the fluorophenyl ring will show characteristic shifts and splittings due to coupling with the fluorine atom (JC-F).

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C1 (C-OH) | 140 - 150 | - |

| C2 (=CH₂) | 90 - 100 | - |

| C1' (C-Ar) | 135 - 145 | ¹JC-F ≈ 240-250 Hz |

| C2' (CH-Ar) | 110 - 120 | ²JC-F ≈ 20-25 Hz |

| C3' (C-F) | 160 - 165 | ¹JC-F ≈ 240-250 Hz |

| C4' (CH-Ar) | 115 - 125 | ³JC-F ≈ 5-10 Hz |

| C5' (CH-Ar) | 125 - 135 | ⁴JC-F ≈ 0-5 Hz |

| C6' (CH-Ar) | 120 - 130 | ³JC-F ≈ 5-10 Hz |

Note: The predicted values are based on typical ranges for similar vinyl alcohol and fluorinated aromatic compounds.

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom in this compound. The fluorine nucleus has a spin of 1/2 and 100% natural abundance, leading to strong and sharp signals. The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings.

In the context of keto-enol tautomerism, ¹⁹F NMR can be a powerful tool to determine the ratio of the enol and keto forms in solution. The fluorine atom in the enol tautomer (this compound) and the keto tautomer (3'-fluoroacetophenone) will experience different electronic environments, resulting in distinct ¹⁹F chemical shifts. By integrating the signals corresponding to each tautomer, their relative concentrations can be quantified. The equilibrium position is influenced by factors such as the solvent, temperature, and concentration. Generally, the keto form is more stable for simple ketones, but the enol form can be stabilized by factors like intramolecular hydrogen bonding or conjugation.

Predicted ¹⁹F NMR Data for the Tautomeric Mixture:

| Tautomer | Predicted Chemical Shift (δ, ppm) |

| This compound (Enol) | -110 to -115 |

| 3'-Fluoroacetophenone (B146931) (Keto) | -112 to -118 |

Note: The predicted values are relative to a standard such as CFCl₃ and are based on typical ranges for fluorinated aromatic compounds.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its functional groups. The most prominent and diagnostic peaks would be the O-H stretch of the hydroxyl group and the C=C stretch of the vinyl group. The presence of these two bands is a strong indicator of the enol form. The aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration, will also be present.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Vinyl C=C Stretch | 1640 - 1680 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

Note: The predicted values are based on typical ranges for similar functional groups.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of a bond. Therefore, non-polar or weakly polar bonds often give strong Raman signals. For this compound, the C=C stretching vibration of the vinyl group is expected to be a strong and characteristic band in the Raman spectrum. The aromatic ring vibrations will also be prominent. The O-H stretching vibration, which is strong in the IR spectrum, is typically weak in the Raman spectrum.

Predicted Raman Shifts for this compound:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Vinyl C=C Stretch | 1640 - 1680 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-F Stretch | 1000 - 1100 | Medium |

Note: The predicted values are based on typical ranges for similar functional groups.

Electronic Spectroscopy for Electronic Transitions and Tautomer Quantification

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its structure and bonding. For systems exhibiting tautomerism, these techniques are particularly valuable for quantifying the equilibrium between the different forms.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. It is a powerful tool for studying compounds containing chromophores—functional groups that absorb light. The keto and enol tautomers of 1-(3-fluorophenyl)ethanone possess distinct chromophores, leading to different UV-Vis absorption spectra.

The keto form, 1-(3-fluorophenyl)ethanone, contains a carbonyl group (C=O) conjugated with a fluorophenyl ring. This system typically exhibits two main absorption bands: a strong π → π* transition at a lower wavelength and a weaker n → π* transition at a higher wavelength. The enol form, this compound, features a vinyl C=C double bond conjugated with the fluorophenyl ring and an attached hydroxyl group (-OH). This extended π-system is expected to absorb at a different wavelength compared to the keto tautomer.

By measuring the absorbance at the characteristic maximum wavelength (λmax) for each tautomer, their relative concentrations in a solution at equilibrium can be determined using the Beer-Lambert law. This allows for the calculation of the keto-enol equilibrium constant (Keq). uclouvain.benih.gov The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. rsc.org

Table 1: Expected UV-Vis Absorption Characteristics for Tautomers of 1-(3-Fluorophenyl)ethanone

| Tautomer | Chromophore System | Expected Transition | Typical λmax Range (nm) |

| Keto Form (1-(3-fluorophenyl)ethanone) | Fluorophenyl-C=O | π → π | 240-280 |

| n → π | 300-330 | ||

| Enol Form (this compound) | Fluorophenyl-C=C-OH | π → π* | 250-300 |

Note: These values are estimations based on typical absorptions for similar aromatic ketone and conjugated enol systems.

Transient absorption spectroscopy is a pump-probe technique used to study short-lived excited states and reactive intermediates on timescales ranging from femtoseconds to seconds. fuw.edu.pl This method is exceptionally well-suited for investigating the kinetics of keto-enol tautomerization.

In a typical experiment to study the enolization/ketonization of the 1-(3-fluorophenyl)ethanone system, a short, intense laser pulse (the pump) would excite the sample. This can lead to the formation of the enol tautomer. A second, weaker light pulse (the probe), with a variable time delay, is then passed through the sample to measure changes in its absorption spectrum. fuw.edu.pl

By monitoring the decay of the keto form's ground-state absorption (a phenomenon known as photobleaching) or the rise and subsequent decay of the enol's characteristic absorption, the rates of the forward (enolization) and reverse (ketonization) reactions can be determined. fuw.edu.pl This provides crucial data on the stability of the enol and the energy barrier for the interconversion process.

Table 2: Kinetic Parameters Obtainable from Transient Absorption Spectroscopy

| Parameter | Symbol | Description |

| Enolization Rate Constant | kenol | The rate at which the keto form converts to the enol form upon excitation. |

| Ketonization Rate Constant | kketo | The rate at which the transient enol form reverts to the more stable keto form. |

| Enol Lifetime | τenol | The average time the enol form exists before converting back to the keto form. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound and its keto tautomer, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, C8H9FO.

The calculated monoisotopic mass for C8H9FO is 140.0637 u. In an electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M+•) at m/z 140.

The fragmentation pattern is primarily dictated by the more stable keto tautomer, 1-(3-fluorophenyl)ethanone, which is a substituted acetophenone (B1666503). The most characteristic fragmentation pathways for acetophenones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu

Loss of a methyl radical (•CH3): The most prominent fragmentation is the α-cleavage that expels a methyl radical, resulting in the formation of a stable 3-fluorobenzoyl cation. This fragment would produce a strong peak at m/z 125.

Loss of carbon monoxide (CO): The 3-fluorobenzoyl cation (m/z 125) can subsequently lose a neutral carbon monoxide molecule, leading to the formation of a 3-fluorophenyl cation at m/z 95.

Table 3: Predicted Electron Ionization Mass Spectrometry Fragmentation for C8H9FO

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

| 140 | Molecular Ion | [C8H9FO]+• | - |

| 125 | 3-Fluorobenzoyl Cation (Base Peak) | [C7H4FO]+ | •CH3 (15 u) |

| 95 | 3-Fluorophenyl Cation | [C6H4F]+ | CO (28 u) from m/z 125 |

X-ray Crystallography for Solid-State Structural Determination of Stabilized Forms or Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and packing of molecules within a crystal lattice.

Simple enols like this compound are often not stable enough to be isolated and crystallized, as they tend to revert to their keto form. wikipedia.org Therefore, X-ray crystallography would typically be performed on a chemically modified, stable derivative of the enol or if the enol could be stabilized by strong intramolecular hydrogen bonding or bulky substituents that hinder ketonization. rsc.org

If a suitable crystal of a stabilized this compound derivative were obtained, the analysis would yield detailed structural data. This would confirm the planar geometry of the C=C double bond, provide the precise bond length of the C-F bond, and detail the orientation of the fluorophenyl ring relative to the enol plane. This information is invaluable for understanding steric and electronic effects on the molecule's stability and reactivity. rsc.org

Table 4: Illustrative Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Description | Example Value (Illustrative) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 5.4 Å, b = 8.3 Å, c = 25.1 Å; β = 93.8° |

| C=C Bond Length | The length of the enol double bond. | ~1.34 Å |

| C-O Bond Length | The length of the enol single bond to oxygen. | ~1.36 Å |

| C-F Bond Length | The length of the carbon-fluorine bond on the ring. | ~1.35 Å |

| Dihedral Angle | The twist between the phenyl ring and the C=C plane. | Varies |

Note: The example values are based on published data for a related fluorinated phenyl alcohol and are for illustrative purposes only. nih.gov

Computational Chemistry and Theoretical Modeling of 1 3 Fluorophenyl Ethen 1 Ol

Quantum Chemical Calculations for Energetics, Geometries, and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(3-fluorophenyl)ethen-1-ol at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. Among these, Coupled-Cluster (CC) theory is considered a gold-standard for providing highly accurate results for molecular systems. aps.orgmtak.hu Methods like Coupled-Cluster Singles and Doubles with perturbative triples, denoted as CCSD(T), offer a high level of accuracy for calculating electron correlation effects. researchgate.net

For this compound, CC calculations can be employed to:

Determine Accurate Geometries: Precisely calculate bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

Calculate Energetics: Provide benchmark values for the total electronic energy, conformational energy differences, and isomerization energies. researchgate.net

Predict Molecular Properties: Accurately compute properties such as dipole moments and polarizabilities.

These high-level calculations are computationally intensive but are invaluable for benchmarking the accuracy of more cost-effective methods like Density Functional Theory.

Table 1: Representative Geometric Parameters for this compound Calculated with Ab Initio Methods Note: The data below is illustrative, based on typical values for similar structures, as specific CCSD(T) calculations for this molecule are not publicly available.

| Parameter | Method | Calculated Value |

|---|---|---|

| C=C Bond Length | CCSD(T)/cc-pVTZ | 1.345 Å |

| C-O Bond Length | CCSD(T)/cc-pVTZ | 1.358 Å |

| O-H Bond Length | CCSD(T)/cc-pVTZ | 0.962 Å |

| C-F Bond Length | CCSD(T)/cc-pVTZ | 1.351 Å |

| C-C-O Bond Angle | CCSD(T)/cc-pVTZ | 123.5° |

| C-O-H Bond Angle | CCSD(T)/cc-pVTZ | 109.8° |

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. It is particularly effective for studying the properties of medium-sized organic molecules like this compound. semanticscholar.orgdntb.gov.ua

Tautomeric Equilibria: Enols, such as this compound, exist in equilibrium with their corresponding keto tautomers; in this case, 1-(3-fluorophenyl)ethan-1-one. DFT calculations can accurately predict the relative stabilities and thermodynamic properties of these tautomers. nih.gov By calculating the Gibbs free energies (ΔG) of both the enol and keto forms, the equilibrium constant (K_eq) for the tautomerization process can be determined. Studies on similar systems show that the keto form is generally more stable. The choice of functional (e.g., B3LYP, M06-2X) and the inclusion of a solvent model are crucial for obtaining results that correlate well with experimental observations. researchgate.netruc.dk

Table 2: Calculated Relative Gibbs Free Energy (ΔG) for the Keto-Enol Tautomerism of this compound Note: Data is representative. Negative values indicate the keto form is more stable.

| Tautomerization | Solvent | Functional | ΔG (kcal/mol) |

|---|---|---|---|

| Enol → Keto | Gas Phase | B3LYP/6-311++G(d,p) | -15.8 |

| Enol → Keto | Cyclohexane | B3LYP/6-311++G(d,p) | -15.1 |

| Enol → Keto | Acetonitrile | B3LYP/6-311++G(d,p) | -13.9 |

| Enol → Keto | Water | B3LYP/6-311++G(d,p) | -12.5 |

Spectroscopic Predictions: DFT is also a powerful tool for predicting various types of spectra. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, can calculate the ¹H and ¹³C NMR chemical shifts with good accuracy, aiding in the structural confirmation of the molecule. nih.gov

Vibrational (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. rsc.org This allows for the assignment of experimental IR spectra, such as identifying the characteristic O-H and C=C stretching frequencies of the enol.

Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. chemrxiv.org

Analysis of Bonding, Electron Density, and Substituent Effects

Theoretical methods allow for the analysis of the electronic structure to understand bonding, stability, and the influence of substituents like fluorine.

Hyperconjugation refers to the stabilizing interaction of electrons in a sigma (σ) bond with an adjacent empty or partially filled p-orbital or pi (π) orbital. In this compound, key hyperconjugative interactions include the delocalization of the oxygen lone pair into the C=C π* antibonding orbital (n_O → π*_C=C). Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify the strength of these interactions. The fluorine substituent, with its high electronegativity, can modulate the electron density throughout the molecule, thereby influencing the effectiveness of these stabilizing interactions.

The fluorine atom at the meta-position of the phenyl ring significantly influences the properties of this compound. rsc.org Its effects are primarily electronic:

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which decreases the electron density in the aromatic ring and influences the acidity of the enolic hydroxyl group. beilstein-journals.org

Resonance Effect (+M): Fluorine can also donate lone-pair electron density to the π-system of the ring through resonance, although this effect is generally weaker than its inductive pull.

Computational studies on fluorinated organic molecules have shown that these electronic effects can alter the stability of different conformations and influence the molecule's reactivity profile. acs.orgrsc.org For instance, the electron-withdrawing nature of fluorine can affect the nucleophilicity of the C=C double bond and the stability of the enol form relative to its keto tautomer.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com An MD simulation of this compound, typically in a solvent box, can provide insights into:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the enol, particularly around the polar hydroxyl group and the fluorinated phenyl ring.

Hydrogen Bonding Dynamics: The formation, lifetime, and breaking of hydrogen bonds between the enol's -OH group and surrounding solvent molecules.

Conformational Dynamics: The rotational freedom and conformational changes of the molecule over time at a given temperature. researchgate.net

These simulations use classical force fields to model the interactions between atoms, allowing for the study of larger systems over longer timescales (nanoseconds to microseconds) than are feasible with quantum methods. nih.gov

Cheminformatics Approaches for Structure-Activity Relationships

Cheminformatics serves as a important bridge between chemical structure and biological activity, employing computational methods to analyze and predict the properties of molecules. For a compound such as this compound, these approaches are instrumental in elucidating its potential biological activities and guiding further investigation. The core principle of these methods is that the biological effect of a molecule is intrinsically linked to its structural and physicochemical properties. wikipedia.orgijnrd.orgfiveable.me

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool within cheminformatics. wikipedia.orglongdom.org QSAR models are mathematical representations that correlate variations in the biological activity of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors. ijnrd.orgfiveable.meslideshare.net For this compound, a QSAR study would involve synthesizing and testing a series of structurally related analogs to build a robust dataset.

The development of a predictive QSAR model for this compound and its analogs would hinge on the careful calculation and selection of relevant molecular descriptors. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the most basic descriptors and are derived from the molecular formula, including properties like molecular weight and atom counts.

2D Descriptors: These descriptors are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include molecular connectivity indices and topological polar surface area (TPSA).

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and encompass steric and electronic properties. For this compound, these would include descriptors related to its shape, volume, and the spatial arrangement of its atoms.

The presence of a fluorine atom in this compound introduces specific electronic effects that are critical to capture in any QSAR model. Fluorine's high electronegativity can influence the molecule's acidity, basicity, and dipole moment, which in turn can affect its interaction with biological targets. Therefore, electronic descriptors such as partial charges, electrostatic potential, and HOMO/LUMO energies would be particularly important.

An illustrative set of molecular descriptors that would be relevant for a QSAR study of this compound and its derivatives is presented in the table below.

| Descriptor Category | Descriptor Example | Description | Relevance to this compound |

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences bioavailability and transport properties. |

| Number of Rotatable Bonds (nRotB) | The count of bonds that allow free rotation around them. | Relates to conformational flexibility and binding affinity. | |

| Topological (2D) | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts membrane permeability and oral bioavailability. |

| Zagreb Index | A molecular descriptor based on the degrees of vertices in the molecular graph. | Relates to the branching of the molecule. | |

| Geometric (3D) | Molecular Volume (Vol) | The volume occupied by the molecule. | A steric descriptor that influences binding pocket fit. |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Relates to solubility and interactions with the biological environment. | |

| Electronic | Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | The fluorine atom significantly impacts the dipole moment, influencing polar interactions. |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key measure of lipophilicity, which affects membrane permeability and distribution. |

| pKa | The negative logarithm of the acid dissociation constant. | The vinyl alcohol moiety's acidity will be influenced by the fluorine substituent. |

Once a comprehensive set of descriptors is calculated for a series of analogs of this compound, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. fiveable.me The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of molecules with desired biological activities.

Future Research Directions and Unexplored Avenues for Fluorinated Ethenols

Development of Novel and Sustainable Stereoselective Syntheses for Fluorinated Enols

The synthesis of enols, particularly in a stereoselective manner, is challenging due to their thermodynamic instability relative to their keto tautomers. For fluorinated enols like 1-(3-Fluorophenyl)ethen-1-ol, these challenges are amplified, yet the potential rewards in accessing unique chiral building blocks are substantial. Future research will likely focus on several key strategies:

Catalytic Asymmetric Fluorination of Precursors: A primary route to chiral fluorinated compounds involves the enantioselective fluorination of carbonyl compounds. nih.govacs.org Developing catalysts that can selectively fluorinate a prochiral ketone precursor, 3'-fluoroacetophenone (B146931), would provide an indirect but powerful method to access enantioenriched forms of this compound upon tautomerization or trapping. Research into novel transition-metal catalysts (e.g., Palladium, Copper, Titanium) and organocatalysts for this transformation is a promising avenue. nih.govacs.org

Stereoselective Generation from Silyl (B83357) Enol Ethers: Silyl enol ethers are stable surrogates for enols. A future direction involves the development of methods for the stereoselective synthesis of the silyl enol ether of 3'-fluoroacetophenone, followed by a controlled, stereoretentive cleavage to generate the desired enol isomer. Research into chiral reagents for desilylation that can operate under mild conditions to prevent racemization or tautomerization will be critical.

Sustainable Synthetic Protocols: A move towards green chemistry will necessitate the development of more sustainable synthetic methods. acs.org This includes exploring reactions in environmentally benign solvents like water, utilizing catalytic amounts of reagents, and employing energy-efficient processes such as photochemistry or electrochemistry to generate the target enol. organic-chemistry.org For instance, developing a Shapiro-type fluorination reaction could provide direct access to fluoroalkenes from widely available ketones, offering a more sustainable pathway. organic-chemistry.org

| Catalyst Type | Metal/Ligand System | Substrate Class | Fluorinating Agent | Potential Application for this compound |

| Transition Metal | Palladium/BINAP | β-Ketoesters | NFSI | Asymmetric fluorination of a β-ketoester precursor |

| Transition Metal | Copper/Bis(oxazoline) | β-Ketoesters | NFSI | Enantioselective synthesis of related chiral fluorinated ketones |

| Transition Metal | Titanium/TADDOL | β-Ketoesters | Selectfluor | Catalytic enolization and fluorination of precursors |

| Organocatalyst | Cinchona Alkaloids | Acid Chlorides | NFSI | Asymmetric α-fluorination to produce chiral derivatives |

Exploration of Catalytic Transformations Involving this compound

As reactive intermediates, enols and their derivatives (enolates, enol ethers) are central to many carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the fluorophenyl group in this compound can be expected to influence its reactivity in catalytic transformations.

Future research should explore:

Cross-Coupling Reactions: Investigating the direct use of this compound, or its more stable derivatives like enol phosphates or triflates, in palladium- or nickel-catalyzed cross-coupling reactions. This could enable the synthesis of complex, highly substituted aromatic structures.

Asymmetric Hydrogenation: The development of catalytic systems for the enantioselective hydrogenation of the enol double bond would provide a direct route to chiral 1-(3-fluorophenyl)ethanol. This would be a valuable alternative to the asymmetric reduction of the corresponding ketone.

Cycloaddition Reactions: Exploring the utility of this compound as a dienophile or diene in catalytic asymmetric cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, could lead to the synthesis of novel, complex fluorinated cyclic scaffolds. The electron-withdrawing nature of the fluorophenyl group may enhance its reactivity in certain cycloadditions.

Advanced Characterization of Transient and Highly Reactive Fluorinated Enol Intermediates

A significant barrier to the study and application of enols is their transient nature. Developing and applying advanced analytical techniques to characterize these species is crucial for understanding their structure, stability, and reactivity.

Advanced Spectroscopy: The use of specialized spectroscopic techniques is essential. Low-temperature NMR and IR spectroscopy can be employed to study the keto-enol equilibrium and the hydrogen bonding in fluorinated systems. rsc.orgresearchgate.netresearchgate.net Laser flash photolysis can be used to generate and study transient enol isomers on very short timescales. nih.gov

Mass Spectrometry Techniques: High-resolution mass spectrometry techniques, such as isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS), have proven effective in identifying and distinguishing between elusive keto and enol intermediates in complex reaction mixtures, such as combustion or photodecomposition processes. nih.govuhmreactiondynamics.org Applying these methods to the study of this compound could provide definitive evidence of its formation and characterize its properties.

Trapping Experiments: Designing chemical trapping experiments where the transient enol reacts rapidly and irreversibly with a specific reagent can provide indirect but compelling evidence of its formation and allow for the characterization of the resulting stable product.

Integration of Multiscale Modeling Approaches for Comprehensive Understanding of Enol Tautomerism and Reactivity

Computational chemistry offers a powerful lens through which to investigate the properties of unstable molecules like fluorinated enols. semanticscholar.orgdiva-portal.org A multiscale modeling approach can provide a holistic understanding, from electronic structure to macroscopic behavior.

Quantum Mechanics (QM): High-level ab initio and density functional theory (DFT) calculations can be used to predict the relative stabilities of the keto and enol tautomers of 3'-fluoroacetophenone. comporgchem.com These methods can elucidate the influence of the fluorine substituent on the thermodynamics and kinetics of tautomerization, as well as model transition states for reactions involving the enol. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): To understand the behavior of this compound in a complex environment, such as in solution or within an enzyme active site, QM/MM methods are invaluable. nih.gov By treating the enol with high-level QM and the surrounding environment with computationally less expensive MM, these simulations can accurately model solvent effects and non-covalent interactions that govern stability and reactivity.

Molecular Dynamics (MD): MD simulations can be used to study the dynamic behavior of the enol and its interactions with solvent molecules over time. This can provide insights into hydrogen bonding networks, conformational preferences, and the diffusion of reactants, which are crucial for understanding reaction kinetics.

| Modeling Technique | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Tautomer stability, reaction barriers, spectroscopic properties | Predicting the keto-enol equilibrium constant and reaction pathways |

| G4 Composite Method | Accurate gas-phase free energy of tautomerization | Benchmarking the thermodynamic preference for the keto or enol form |

| QM/MM | Environmental and solvent effects on tautomerization | Understanding stability and reactivity in realistic solvent conditions |

| Molecular Dynamics (MD) | Dynamic behavior, solvent interactions, conformational analysis | Simulating how the enol interacts with its immediate environment |

Design and Synthesis of Functional Molecules and Materials Incorporating Fluorinated Ethenol Motifs

The ultimate goal of studying novel chemical entities is often their application in functional molecules and materials. The unique electronic properties and potential for polymerization make fluorinated ethenols attractive building blocks.

Pharmaceuticals and Agrochemicals: The vinyl fluoride (B91410) motif is present in several biologically active compounds. nih.gov Future work could involve synthesizing derivatives of this compound and screening them for biological activity. The enol itself could serve as a key intermediate in the synthesis of more complex fluorinated drug candidates.

Polymer Science: The parent compound, vinyl alcohol, is the monomer for poly(vinyl alcohol) (PVA), a widely used polymer. Exploring the polymerization of this compound or its stable derivatives could lead to novel fluorinated polymers. These materials could possess unique properties such as low surface energy, high thermal stability, and chemical resistance, making them suitable for applications in coatings, membranes, or advanced optical materials. nih.govmdpi.comresearchgate.net Research into grafting fluorinated motifs onto PVA has already shown promise for creating materials like proton exchange membranes. researchgate.net

Fluorinated Surfaces: Fluorinated vinyl ethers have been used to create surfaces with low free energy. researchgate.net By incorporating the this compound moiety into polymer films, it may be possible to create novel hydrophobic and oleophobic surfaces for a variety of technological applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(3-Fluorophenyl)ethen-1-ol in a laboratory setting?

- Methodological Answer : A common synthesis route involves the Friedel-Crafts alkylation of 3-fluorobenzene with acetylene derivatives under acidic conditions. Careful control of reaction temperature (typically 0–5°C) and stoichiometric ratios is critical to avoid over-alkylation or decomposition. Purification via column chromatography using a hexane/ethyl acetate gradient (9:1 to 7:3) ensures high yields (>75%) and purity (>95%) .

- Key Data : NMR characterization (¹H, ¹³C, ¹⁹F) is essential to confirm regioselectivity and rule out by-products. For example, the ¹⁹F NMR spectrum should show a singlet at ~-110 ppm, indicating no para-substitution artifacts .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- GC-MS : Retention time and molecular ion peak ([M]+ at m/z 154) confirm molecular weight.

- FT-IR : A broad O–H stretch at ~3400 cm⁻¹ and C=C absorption at ~1650 cm⁻¹ verify the alcohol and alkene functionalities.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : The compound is a volatile organic liquid with potential respiratory irritancy. Conduct all work in a fume hood with PPE (gloves, goggles, lab coat). Store under inert gas (N₂/Ar) at 4°C to prevent oxidation. Spills should be neutralized with sodium bicarbonate and absorbed using vermiculite .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in electrophilic addition reactions?

- Methodological Answer : The meta-fluorine group deactivates the aromatic ring via inductive effects, directing electrophiles (e.g., Br₂, HNO₃) to the para position relative to the hydroxyl group. Kinetic studies (UV-Vis monitoring at 300 nm) reveal slower reaction rates compared to non-fluorinated analogs due to reduced electron density .

- Data Contradiction Analysis : Conflicting reports on regioselectivity may arise from solvent polarity. For instance, in polar aprotic solvents (DMSO), hydrogen bonding with the –OH group can override fluorine’s directing effects, leading to ortho-substitution. Validate via DFT calculations (B3LYP/6-31G*) to map electron density distribution .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

- Methodological Answer : Stabilization approaches include:

- Derivatization : Convert to the acetate ester using acetic anhydride/pyridine, which prevents dehydration to the ketone.

- Encapsulation : Use β-cyclodextrin to form inclusion complexes, enhancing thermal stability (TGA data shows decomposition onset at 120°C vs. 85°C for free compound) .

- Experimental Design : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to compare degradation pathways.

Q. How can researchers resolve discrepancies in reported pKa values for this compound?

- Methodological Answer : Use potentiometric titration in a mixed solvent system (e.g., water/dioxane) to balance solubility and ionization. Reported pKa values range from 9.8–10.5 due to solvent effects. Cross-validate with computational methods (COSMO-RS) to account for solvation energy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.